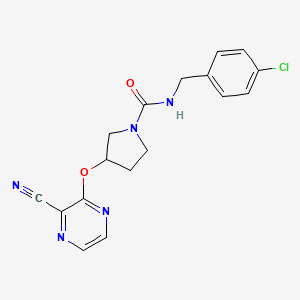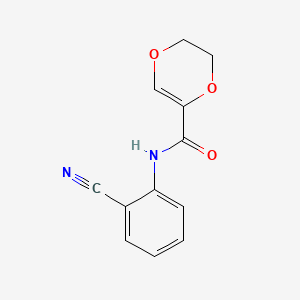
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound, also known as compound 1, has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide is not fully understood. However, it has been shown to have inhibitory activity against certain enzymes and receptors, such as protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes, including cell growth and survival, making them potential targets for drug development.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In a study published in the Journal of Medicinal Chemistry, it was shown to have inhibitory activity against Akt and GSK-3β, leading to decreased cell proliferation and increased apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. It has also been shown to have inhibitory activity against specific enzymes and receptors, making it a useful tool for studying cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide. One direction is to further investigate its mechanism of action and identify additional targets for drug development. Another direction is to study its potential applications in treating other diseases, such as neurodegenerative diseases. Additionally, it may be useful to study its pharmacokinetics and toxicity in animal models to determine its potential for clinical use.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been described in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the coupling of a chlorobenzylamine with a pyrrolidine-1-carboxylic acid derivative, followed by the addition of a cyanopyrazine moiety. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield a high purity N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide with good yield.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been studied for its potential to treat certain diseases, such as cancer and inflammation.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-cyanopyrazin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c18-13-3-1-12(2-4-13)10-22-17(24)23-8-5-14(11-23)25-16-15(9-19)20-6-7-21-16/h1-4,6-7,14H,5,8,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXQEVHIMTVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)

![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)




![3,4-dimethoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722118.png)

![N-(2,4-difluorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2722122.png)
![2-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B2722123.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)ethanone](/img/structure/B2722124.png)

